molecular formula C10H4N2OS B13059401 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile

2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile

Cat. No.: B13059401
M. Wt: 200.22 g/mol
InChI Key: RTSODHUUSNHRDS-UHFFFAOYSA-N
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Description

2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation reaction between a thiophene derivative and malononitrile. The reaction is often catalyzed by a base such as potassium tert-butoxide and may be conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malononitrile moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    4H-Cyclopenta[b]thiophen-6(5H)-one: This compound shares a similar core structure but lacks the malononitrile moiety.

    Thiophene derivatives: Various thiophene-based compounds exhibit similar electronic properties and are used in similar applications.

Uniqueness

2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile is unique due to the presence of both the thiophene ring and the malononitrile group, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and bioactive molecules .

Properties

Molecular Formula

C10H4N2OS

Molecular Weight

200.22 g/mol

IUPAC Name

2-(4-oxocyclopenta[b]thiophen-6-ylidene)propanedinitrile

InChI

InChI=1S/C10H4N2OS/c11-4-6(5-12)8-3-9(13)7-1-2-14-10(7)8/h1-2H,3H2

InChI Key

RTSODHUUSNHRDS-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C=CS2

Origin of Product

United States

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